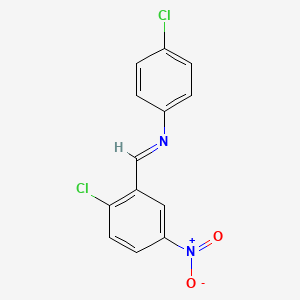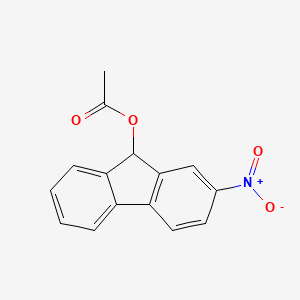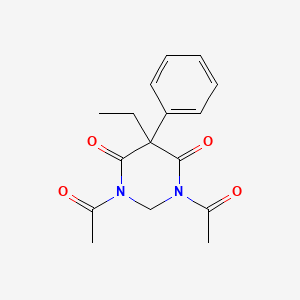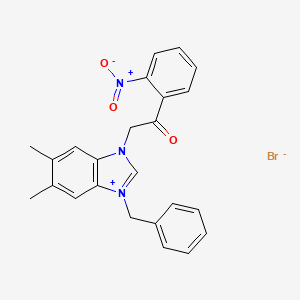
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is an organic compound that features a furan ring substituted with a nitrophenyl group and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Nitration: The furan ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acrylamide Formation: The acrylamide moiety is introduced through a reaction between the nitrated furan derivative and o-toluidine in the presence of acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The acrylamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, methanol
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 3-(5-(3-Aminophenyl)furan-2-yl)-N-(o-tolyl)acrylamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-(5-(3-Nitrophenyl)furan-2-yl)acrylic acid
Scientific Research Applications
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be incorporated into polymers to modify their properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide
- 3-(5-(3-Nitrophenyl)thiophene-2-yl)-N-(o-tolyl)acrylamide
- 3-(5-(3-Nitrophenyl)pyrrole-2-yl)-N-(o-tolyl)acrylamide
Uniqueness
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyrrole rings. This uniqueness can influence its reactivity and interactions in various applications.
Properties
CAS No. |
853351-49-2 |
|---|---|
Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-N-(2-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H16N2O4/c1-14-5-2-3-8-18(14)21-20(23)12-10-17-9-11-19(26-17)15-6-4-7-16(13-15)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
InChI Key |
NTWVAEJOKCPMIF-ZRDIBKRKSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)
![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)


![2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B11950488.png)


![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)
![N,N,3,5-tetramethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11950518.png)
![{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene](/img/structure/B11950536.png)
![N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11950544.png)
